2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Alkylation: The indole core is then alkylated using an appropriate alkyl halide to introduce the 1,2-dimethyl groups.
Amidation: The alkylated indole is then reacted with an acyl chloride or anhydride to form the corresponding amide.
N-Alkylation: The final step involves the N-alkylation of the amide with 3-(ethyl(phenyl)amino)propyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
- Methyl (5-methoxy-1H-indol-3-yl)acetate
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethylanilino)propyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-26(18-11-6-5-7-12-18)16-10-15-24-23(28)22(27)21-17(2)25(3)20-14-9-8-13-19(20)21/h5-9,11-14H,4,10,15-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWQGKUUPDSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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